molecular formula C17H17NO4 B12815969 (S)-3-(((benzyloxy)carbonyl)amino)-2-phenylpropanoic acid

(S)-3-(((benzyloxy)carbonyl)amino)-2-phenylpropanoic acid

Cat. No.: B12815969
M. Wt: 299.32 g/mol
InChI Key: OHZVNLINVSOJDW-OAHLLOKOSA-N
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Description

(S)-3-(((benzyloxy)carbonyl)amino)-2-phenylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group and a phenyl group attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(((benzyloxy)carbonyl)amino)-2-phenylpropanoic acid typically involves the protection of the amino group of an amino acid with a benzyloxycarbonyl (Cbz) group. One common method is the reaction of the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions and yields the protected amino acid.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: (S)-3-(((benzyloxy)carbonyl)amino)-2-phenylpropanoic acid can undergo various chemical reactions, including:

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

(2S)-2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C17H17NO4/c19-16(20)15(14-9-5-2-6-10-14)11-18-17(21)22-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m1/s1

InChI Key

OHZVNLINVSOJDW-OAHLLOKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC[C@H](C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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